(4-Ethyltetrahydrofuran-2-yl)methanamine
Description
Contextualization within Tetrahydrofuran (B95107) Chemistry
Tetrahydrofuran (THF) is a five-membered cyclic ether with the formula (CH₂)₄O. wikipedia.org The THF ring is a prevalent structural motif in a vast number of natural products and biologically active molecules. researchgate.net Its polarity and ability to act as a hydrogen bond acceptor make it a valuable component in molecules designed to interact with biological systems. researchgate.net Furthermore, THF is a versatile solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. wikipedia.org The synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, with numerous methods developed for their creation, including cyclization of diols, oxidative cyclization of alkenes, and various metal-catalyzed reactions. rsc.orgorganic-chemistry.org These methods allow for precise control over the stereochemistry and substitution pattern of the THF ring, which is crucial for its application in complex molecule synthesis.
Significance of Substituted Tetrahydrofuran Amines in Chemical Research
The addition of an aminomethyl group (-CH₂NH₂) to the tetrahydrofuran scaffold, creating a tetrahydrofuran methanamine, introduces a primary amine functional group. This group is highly versatile; its basicity and nucleophilicity allow it to participate in a wide range of chemical reactions, such as amide bond formation, alkylation, and reductive amination. This dual functionality of a hydrogen-bond-accepting ether and a reactive primary amine makes substituted tetrahydrofuran amines valuable building blocks, or "scaffolds," in medicinal chemistry.
The tetrahydrofuran ring can enhance a molecule's solubility and metabolic stability, while the amine provides a point for attaching the molecule to a larger structure or for direct interaction with biological targets. researchgate.net For instance, the THF motif is a key component in the design of highly potent HIV protease inhibitors, where the cyclic ether oxygen can form crucial hydrogen bonds within the enzyme's active site. nih.gov The ethyl group at the 4-position of the ring in (4-Ethyltetrahydrofuran-2-yl)methanamine adds a lipophilic character, which can influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes, and can lead to specific interactions within hydrophobic pockets of target proteins.
Overview of Current Research Landscape Pertaining to Relevant Structural Motifs
The current research landscape for structural motifs related to this compound is vibrant and expanding. The synthesis of polysubstituted tetrahydrofurans is an area of intense investigation, with new methods continually being developed to create these structures with high stereoselectivity. rsc.orgnih.gov These synthetic efforts are largely driven by the need for novel building blocks for drug discovery.
Substituted tetrahydrofuran amines are being explored for a variety of therapeutic areas. Their ability to serve as mimics of peptide fragments makes them attractive for designing enzyme inhibitors. nih.gov Beyond HIV protease inhibitors, these motifs are being incorporated into potential treatments for other diseases. The versatility of the amine group also makes these compounds useful as precursors for creating libraries of related molecules for high-throughput screening. sugar-energy.com In materials science, diamine derivatives of THF, such as 2,5-bis(aminomethyl)tetrahydrofuran (B21127), are used as epoxy resin curing agents and as monomers for the synthesis of advanced polymers. google.comgoogleapis.com This highlights the potential for monoamine derivatives like this compound to serve as valuable intermediates in the creation of specialized polymers and functional materials.
Interactive Data Tables
Due to the limited specific data for this compound, the following tables provide information on a closely related, unsubstituted analogue, (Tetrahydrofuran-2-yl)methanamine, to serve as a reference point, along with a conceptual overview of potential research applications for the title compound.
Table 1: Physicochemical Properties of (Tetrahydrofuran-2-yl)methanamine Analogues
| Property | (Tetrahydrofuran-2-yl)methanamine | This compound |
| CAS Number | 4795-29-3 echemi.com | Not available |
| Molecular Formula | C₅H₁₁NO caymanchem.com | C₇H₁₅NO |
| Molecular Weight | 101.15 g/mol caymanchem.comchemicalbook.com | 129.20 g/mol |
| Appearance | Colorless to light yellow liquid echemi.com | Liquid (Predicted) |
| Boiling Point | 153 °C echemi.com | ~180-190 °C (Estimated) |
| Density | 0.979 g/cm³ echemi.com | ~0.95 g/cm³ (Estimated) |
| Solubility | Miscible in water echemi.com | Moderately soluble in water (Predicted) |
Note: Data for this compound are estimated based on its chemical structure and the properties of its unsubstituted analogue.
Table 2: Potential Research Applications of this compound
| Area of Research | Rationale and Potential Application |
| Medicinal Chemistry | The compound can serve as a scaffold for novel therapeutics. The THF ring and amine group can interact with biological targets, while the ethyl group can enhance binding in hydrophobic pockets of enzymes (e.g., proteases, kinases). |
| Agrochemicals | Similar to its use in pharmaceuticals, the structural motifs may be incorporated into new pesticides or herbicides. For example, the related compound (Tetrahydrofuran-3-yl)methanamine is an intermediate in the synthesis of the insecticide Dinotefuran. chemicalbook.com |
| Polymer Chemistry | The primary amine allows the molecule to be used as a monomer or a chain modifier in the synthesis of specialty polymers, such as polyamides and polyimides, imparting unique properties due to the substituted THF ring. |
| Organic Synthesis | It can be used as a chiral building block (if synthesized in an enantiomerically pure form) for the construction of more complex molecules, including natural products and other biologically active compounds. |
Detailed Research Findings
While specific peer-reviewed studies on this compound are scarce, a detailed understanding of its potential can be extrapolated from established research on analogous compounds.
Synthetic Approaches: The synthesis of this compound would likely involve a multi-step process. A plausible route could begin with a Michael addition to an appropriate α,β-unsaturated ester to introduce the ethyl group at the desired position. Subsequent reduction and cyclization would form the substituted THF ring. The aminomethyl group could be introduced through various methods, such as the reduction of a nitrile or an azide (B81097), or by amination of a hydroxymethyl precursor. The synthesis of related compounds like 2,5-bis(aminomethyl)tetrahydrofuran often involves the catalytic hydrogenation of the corresponding furan (B31954) derivative, a strategy that could potentially be adapted. google.com
Potential Research Directions: In medicinal chemistry, the primary focus would be on utilizing this compound as a fragment in drug design. The stereochemistry of the molecule would be critically important, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms. The synthesis of individual stereoisomers would be a key objective to evaluate their differential biological activities. Researchers would likely explore its incorporation into protease inhibitors, where the THF moiety is known to be beneficial. nih.gov
In material science, research would focus on polymerizing this compound or using it as an additive. The incorporation of the ethyl-substituted THF ring into a polymer backbone could influence the material's thermal properties, solubility, and mechanical strength. Its potential as a curing agent for epoxy resins could also be investigated, where it might offer advantages over existing agents due to its specific chemical structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(4-ethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
ARDXOAYJEPQKDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyltetrahydrofuran 2 Yl Methanamine and Analogues
Strategies for Tetrahydrofuran (B95107) Ring Construction
The formation of the tetrahydrofuran ring is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern catalytic processes.
Intramolecular cyclization is a fundamental and widely employed strategy for constructing the THF ring. These reactions typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable electrophilic center.
One of the most common approaches is the intramolecular SN2 reaction, where a hydroxyl nucleophile displaces a leaving group (such as a halide or sulfonate) positioned five atoms away. nih.gov This method is often used in the synthesis of complex molecules where stereocenters are pre-established in the acyclic precursor. nih.gov Beyond traditional SN2 reactions, intramolecular additions of alcohols to epoxides provide a powerful route to hydroxylated tetrahydrofurans. nih.gov
Another class of cyclization involves the intramolecular hydroalkoxylation of alkenes, where an alcohol moiety adds across a carbon-carbon double bond. Silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl groups to olefins, providing a simple method for constructing cyclic ethers. organic-chemistry.org Similarly, palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in a single step. organic-chemistry.org
Radical cyclizations also offer a viable pathway. A methodology involving Kolbe decarboxylation followed by an intramolecular radical cyclization can efficiently produce substituted tetrahydrofurans from unsaturated carboxylic acids. organic-chemistry.org Additionally, 5-endo-trig cyclizations of sulfonyl-substituted homoallylic alcohols have been utilized for the stereoselective synthesis of polysubstituted tetrahydrofurans. ic.ac.uk
| Precursor Type | Catalyst/Reagent | Reaction Type | Product | Reference |
| γ-Hydroxy Alkenes | Silver(I) triflate | Hydroalkoxylation | Cyclic Ethers | organic-chemistry.org |
| Unsaturated Carboxylic Acids | - (Kolbe electrolysis) | Radical Cyclization | Substituted THFs | organic-chemistry.org |
| Sulfonyl-substituted Homoallylic Alcohols | Base | 5-endo-trig Cyclization | 2,5-disubstituted THFs | ic.ac.uk |
| γ-Hydroxy Alkenes & Aryl Bromides | Palladium Catalyst | Carboetherification | Substituted THFs | organic-chemistry.orgnih.gov |
| Hydroxycyclopropanols | Copper Catalyst | Ring-Opening Cyclization | Di/Tri-substituted THFs | rsc.org |
Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of various carbo- and heterocyclic rings, including dihydrofurans and tetrahydrofurans. rsc.org This reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene (B1197577). rsc.orgacs.org
RCM is particularly useful in natural product synthesis for creating the core structures of 5- and 6-membered oxacycles. rsc.org The strategy involves assembling a diene precursor, often an allylic-homoallylic ether, which upon exposure to the metathesis catalyst, cyclizes to form a dihydrofuran. rsc.org This dihydrofuran can then be readily reduced to the corresponding saturated tetrahydrofuran. The versatility of RCM allows for the construction of complex macrocycles containing a THF ring, as demonstrated in the synthesis of polyketide-like macrolides. rsc.org In some cases, RCM can be part of a sequential strategy, such as an esterification-RCM-Nozaki–Hiyama–Kishi reaction sequence, to build complex molecular libraries. rsc.org
| Catalyst | Precursor Type | Key Feature | Application Example | Reference |
| Grubbs I & II, Hoveyda-Grubbs II | Allylic-homoallylic ethers | Formation of dihydrofurans | Natural product synthesis | rsc.org |
| Ruthenium Carbene Complex | Dienes | Cycloisomerization | exo-Methylene heterocycles | organic-chemistry.org |
| - | Diene RCM precursors | Sequential reactions | THF-containing macrolide library | rsc.org |
These advanced strategies involve the simultaneous formation of the heterocyclic ring and one or more carbon-carbon bonds. Palladium-catalyzed carboetherification is a notable example, enabling the synthesis of fused or attached bis-tetrahydrofuran scaffolds from precursors like butadiene diepoxide. nih.gov This process involves sequential reactions that form both a C-O and a C-C bond with high diastereoselectivity. nih.gov
A novel copper-catalyzed methodology utilizes the ring-opening cyclization of hydroxycyclopropanols to synthesize di- or tri-substituted tetrahydrofurans. rsc.org This reaction proceeds by cleaving a strained C-C bond in the cyclopropanol (B106826) and forming a new Csp³–O bond to close the THF ring. rsc.org This method has proven effective in the short, enantioselective total syntheses of natural products like hyperiones A and B. rsc.org
Furthermore, tuning the reactivity of arylpalladium intermediates allows for selective 5-exo and 6-endo cyclizations of alkynols, providing a divergent route to various oxygen-containing heterocycles that can be further derivatized. organic-chemistry.org
Introduction of the Ethyl Moiety at the C4 Position
Introducing the ethyl group at the C4 position can be achieved either by starting with a precursor that already contains this feature or by functionalizing the tetrahydrofuran ring after its formation.
Alkylation reactions provide a direct method for forming carbon-carbon bonds. For the synthesis of a C4-ethyl substituted THF, one could envision a strategy involving the alkylation of a suitable enolate or related nucleophile. For instance, the synthesis of tetrahydrofurans via enolate O-alkylation has been achieved where dianions from 1,3-dicarbonyl compounds are C-alkylated, followed by an intramolecular O-alkylation to close the ring. nih.gov A similar strategy targeting the C4 position with an ethyl halide could be conceived.
Another approach involves the alkylation of a pre-formed tetrahydrofuran derivative. For example, methods exist for the alkylation of 1-alkynes in THF as a solvent, where treatment with n-BuLi followed by an alkyl halide gives excellent yields. researchgate.net While this applies to alkynes, analogous principles of generating a nucleophilic center on a THF precursor and reacting it with an ethyl electrophile (e.g., ethyl iodide or ethyl bromide) are central to alkylation strategies. Directed C-H activation has also been used for the C3-alkylation of furfural (B47365) derivatives, suggesting that catalytic C-H functionalization could be a potential, albeit challenging, route for C4-alkylation of a THF ring. nih.gov
Modern cross-coupling reactions offer powerful and versatile methods for introducing substituents onto heterocyclic rings with high selectivity. Nickel-catalyzed Suzuki-type cross-coupling reactions have been successfully employed to synthesize 4-aryltetrahydropyrans from 4-bromotetrahydropyran (B1281988) and aryl boronic acids. acs.org This methodology could be directly adapted for the synthesis of C4-ethyltetrahydrofuran by using an appropriate ethyl-boron reagent.
Similarly, stereospecific Kumada cross-coupling reactions have been demonstrated on aryl-substituted tetrahydrofurans using Grignard reagents. acs.org A C4-halo-substituted tetrahydrofuran could foreseeably be coupled with ethylmagnesium bromide to install the desired ethyl group. The reaction conditions can be tuned to proceed with high diastereoselectivity. acs.org
Photocatalysis also provides avenues for such transformations. A Pt-loaded TiO₂ photocatalyst has been shown to catalyze the direct cross-coupling between alkenes and tetrahydrofuran itself, forming C2-substituted products. rsc.org While this demonstrates C-H functionalization, more targeted cross-coupling methods starting from a C4-functionalized (e.g., halogenated) THF would offer greater control for installing the ethyl group at the specific C4 position.
| Reaction Type | Substrate | Coupling Partner | Catalyst | Product | Reference |
| Suzuki-type | 4-Bromotetrahydropyran | Aryl boronic acids | Nickel catalyst | 4-Aryltetrahydropyran | acs.org |
| Kumada | Aryl-substituted THF | Grignard reagents | - | Cross-coupled THF | acs.org |
| Photocatalytic | Cyclohexene | Tetrahydrofuran | Pt-loaded TiO₂ | 2-Cyclohexyltetrahydrofuran | rsc.org |
Installation of the Aminomethyl Group at the C2 Position
The introduction of the aminomethyl moiety at the C2 position of the 4-ethyltetrahydrofuran core is a critical transformation that can be accomplished through several reliable synthetic strategies. These methods primarily involve the conversion of a C2-carbonyl group or a derivative thereof into the desired amine.
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis due to its efficiency and broad applicability. organicreactions.orgmdpi.com This method typically involves two sequential steps performed in a single pot: the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. mdpi.com For the synthesis of (4-Ethyltetrahydrofuran-2-yl)methanamine, the precursor is 4-ethyltetrahydrofuran-2-carbaldehyde.
The reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine, which is then reduced in situ. psu.edu A variety of reducing agents are employed for this transformation, with borohydride (B1222165) reagents being particularly common. organicreactions.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred due to their mildness and selectivity for the iminium ion over the starting aldehyde. psu.edu Alternatively, catalytic hydrogenation using transition metal catalysts like nickel, cobalt, or palladium offers a greener approach. mdpi.comorganic-chemistry.org
Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, a two-step, one-pot process utilizing a CuAlOx catalyst derived from a layered double hydroxide (B78521) has been successfully applied to the reductive amination of furanic aldehydes. nih.govmdpi.com This process involves the initial non-catalytic condensation of the aldehyde with a primary amine in methanol, followed by the hydrogenation of the resulting imine in a flow reactor. nih.govmdpi.com This methodology avoids the isolation of the intermediate imine and provides high yields of the target amine. mdpi.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol, room temp. | Inexpensive, readily available | Can reduce aldehydes, requires pH control |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Selective for imines/iminium ions | Highly toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | DCE, THF, room temp. | Mild, non-toxic, high selectivity | More expensive, moisture sensitive |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | H2 gas, various pressures/temps | High atom economy, clean | Requires specialized equipment, catalyst cost |
| α-Picoline-Borane | Methanol, water, or neat | Stable, effective in various solvents | Borane complex can be difficult to break |
An alternative strategy for installing the aminomethyl group is through nucleophilic substitution (SN2) reactions. This classical approach involves the displacement of a suitable leaving group at the C2-methyl position by a nitrogen nucleophile. nih.gov The synthesis begins with a precursor such as 2-(hydroxymethyl)-4-ethyltetrahydrofuran, which can be activated by converting the hydroxyl group into a better leaving group.
Common methods for this activation include conversion to an alkyl halide (e.g., using PBr3 or SOCl2) or a sulfonate ester (e.g., tosyl chloride or mesyl chloride in the presence of a base). The resulting electrophile, 2-(halomethyl)- or 2-(sulfonyloxymethyl)-4-ethyltetrahydrofuran, is then treated with a nitrogen nucleophile.
Several nitrogen sources can be employed:
Ammonia: Direct reaction with ammonia can yield the primary amine, though overalkylation to form secondary and tertiary amines is a common side reaction.
Sodium Azide (B81097): The Gabriel synthesis provides a robust method for forming primary amines. It involves substitution with sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Phthalimide Potassium: This reagent is also used in the Gabriel synthesis, where it forms an N-alkylphthalimide intermediate that can be cleaved with hydrazine (B178648) to release the primary amine.
This pathway offers good control and is particularly useful when direct reductive amination is problematic.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing atoms from all starting materials, offer a powerful tool for rapidly building molecular complexity. frontiersin.orgnih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example that can be adapted for the synthesis of precursors to this compound. organic-chemistry.orgnih.gov
The classical Ugi reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.org Using 4-ethyltetrahydrofuran-2-carbaldehyde as the aldehyde component, this reaction generates an α-acylamino carboxamide derivative. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, intramolecular acyl transfer via a Mumm rearrangement yields the stable bis-amide product. organic-chemistry.orgwikipedia.org
While the direct product is not the target amine, the Ugi adduct serves as a versatile intermediate. Subsequent hydrolysis or other chemical modifications can cleave the amide bonds to furnish the desired aminomethyl group. The Ugi reaction's ability to incorporate diverse inputs allows for the creation of large libraries of analogues for structure-activity relationship studies. organic-chemistry.org Tandem strategies that combine the Ugi reaction with subsequent intramolecular reactions, such as the Diels-Alder reaction, have also been developed to create complex heterocyclic systems in one pot. beilstein-journals.org
Stereoselective Synthesis of Chiral Tetrahydrofuran Systems
Many biologically active molecules containing a tetrahydrofuran core are chiral, and their activity is often dependent on the specific stereochemistry. yale.edu Therefore, the development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a critical area of research.
For 2,4-disubstituted tetrahydrofurans like the ethyl-substituted target compound, controlling the relative stereochemistry (cis or trans) is paramount. Several methods have been developed to achieve high diastereoselectivity.
One powerful, two-step protocol provides access to anti-2,4-disubstituted tetrahydrofurans. acs.orgnih.gov This sequence begins with a palladium-catalyzed Hayashi–Heck arylation of 2,3-dihydrofuran (B140613) to generate a 5-aryl-2,3-dihydrofuran intermediate. nih.govacs.org A subsequent rhodium-catalyzed hydroformylation proceeds with high regio- and diastereoselectivity to install the formyl group at the C2 position, yielding the desired anti-2,4-disubstituted tetrahydrofuran aldehyde. nih.govthieme-connect.com This aldehyde is a direct precursor for the synthesis of the target aminomethyl compound via the methods described in section 2.3.
Another approach utilizes a thermal cascade reaction involving 3,3-dicyano-1,5-dienes bearing a tert-butyl carbonate. nsf.govnih.gov This transformation proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition to construct the 2,3,4-trisubstituted tetrahydrofuran scaffold with high diastereoselectivity. nsf.govnih.gov
Table 2: Key Diastereoselective Methodologies for 2,4-Disubstituted THFs
| Methodology | Key Steps | Stereochemical Outcome | Precursor for this compound |
| Hayashi–Heck/Hydroformylation | 1. Pd-catalyzed arylation of 2,3-dihydrofuran2. Rh-catalyzed hydroformylation | High diastereoselectivity for the anti isomer | anti-4-Aryl-tetrahydrofuran-2-carbaldehyde |
| Thermal Cascade Reaction | 1. Cope rearrangement of a 1,5-diene2. Intramolecular oxy-Michael addition | High diastereoselectivity (product dependent) | Substituted tetrahydrofuran scaffold requiring further modification |
Achieving enantiocontrol in the synthesis of chiral tetrahydrofurans often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
The Hayashi-Heck/hydroformylation sequence mentioned previously can be rendered enantioselective by using a chiral ligand in the initial palladium-catalyzed step. acs.orgnih.govacs.org For example, using the chiral biphep ligand (R)-hexaMeOBiphep in the Hayashi-Heck arylation of 2,3-dihydrofuran establishes the stereocenter at the C4 position with high enantiomeric excess. nih.gov The subsequent diastereoselective hydroformylation then yields a highly enantioenriched 2,4-disubstituted tetrahydrofuran. thieme-connect.com
Other enantioselective methods include:
Palladium-Catalyzed [3+2] Cycloaddition: The reaction of vinyl epoxides with β-keto enol ethers in the presence of a palladium catalyst and a chiral ligand (e.g., BINAP or BIPHEP) can generate chiral tetrahydrofurans with multiple contiguous stereocenters in excellent yields and stereoselectivities. thieme-connect.com
Sequential Henry Reaction and Iodocyclization: A one-pot, copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides efficient access to a range of 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org
Asymmetric Allylboration: A one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been developed from aldehydes via an allylboration-hydroboration-iodination-cyclization sequence, achieving high yields and enantiomeric excesses (86-99% ee). nih.gov
These catalytic asymmetric strategies provide crucial pathways to optically pure tetrahydrofuran building blocks, which are essential for the synthesis of single-enantiomer pharmaceutical agents. yale.edu
Chiral Pool Approaches Utilizing Precursors
The synthesis of specific stereoisomers of substituted tetrahydrofurans, such as this compound, often leverages the "chiral pool." This approach utilizes readily available, enantiomerically pure natural products as starting materials. By beginning with a molecule that already possesses the desired stereochemistry at one or more centers, chemists can reduce the complexity and cost of the synthesis.
Common precursors from the chiral pool for tetrahydrofuran synthesis include carbohydrates, amino acids, and tartrates. For instance, tartrate derivatives, which are available in both enantiomeric forms, can be chemically modified to create the necessary carbon skeleton and functional groups for cyclization into a tetrahydrofuran ring. nih.gov A general strategy involves the monoallylation of a diol derived from a chiral precursor, followed by the activation of the remaining hydroxyl group for a deoxygenative, intramolecular cyclization. nih.gov This process effectively transfers the inherent chirality of the starting material to the final tetrahydrofuran product.
Another example involves the use of glutamic acid enantiomers to synthesize chiral 4-alkyl-γ-lactones. researchgate.net These lactones are versatile intermediates that can be further reduced and modified to yield the desired 2,4-disubstituted tetrahydrofuran core. The key step in this approach is the selective displacement of a tosylate group by an organocuprate, which introduces the substituent at the 4-position with high stereocontrol. researchgate.net
Table 1: Examples of Chiral Pool Precursors and Their Transformation
| Chiral Precursor | Key Intermediate | Target Structure | Reference |
| Tartaric Acid Derivatives | Monoallylated Diols | Chiral Tetrahydrofurans | nih.gov |
| Glutamic Acid | 4-Alkyl-γ-lactones | 2,4-Disubstituted Tetrahydrofurans | researchgate.net |
| 1,2-O-isopropylidenefuranose | Tetrahydrofurans | Substituted Tetrahydrofurans | organic-chemistry.org |
Protection and Deprotection Strategies in Synthetic Routes
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The synthesis of this compound and its analogues involves functional groups like amines and hydroxyls, which often require protection. wikipedia.orgoup.com
The choice of a protecting group is critical; it must be easily introduced, stable under the desired reaction conditions, and readily removed without affecting other parts of the molecule. wikipedia.org For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetals (e.g., tetrahydropyranyl, THP), and benzyl (B1604629) ethers (Bn). wikipedia.orgoup.com Amines are typically protected as carbamates (e.g., tert-butoxycarbonyl, Boc; benzyloxycarbonyl, Cbz) or amides. oup.com
Interestingly, the protecting group itself can influence the stereochemical outcome of a reaction. Research has shown that in the rearrangement of protected epoxy-alcohols to form tetrahydrofurans, the nature of the protecting group on the alcohol dictates the final stereochemistry. synthical.com For example, when the hydroxyl group is protected as an ester or carbamate (B1207046), the cyclization proceeds through a mechanism that results in a syn configuration. Conversely, protecting the hydroxyl as an ether leads to an anti configuration, likely via a direct SN2 attack on the epoxide. synthical.com
Deprotection is the process of removing the protecting group to restore the original functional group. The conditions for deprotection are specific to the protecting group used.
Table 2: Common Protecting Groups in Tetrahydrofuran Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents | Reference |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Tetrabutylammonium fluoride (B91410) (TBAF), Hydrofluoric acid (HF) | wikipedia.org |
| Alcohol | Tetrahydropyranyl ether | THP | Acidic conditions (e.g., aqueous HCl) | oup.com |
| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |
| Amine | tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic acid, TFA) | nsf.gov |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | oup.com |
Catalytic Systems in the Synthesis of Substituted Tetrahydrofurans
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted tetrahydrofurans. Various catalytic systems, often involving transition metals, have been developed to facilitate the construction of the tetrahydrofuran ring with high control over regio- and stereoselectivity. nih.gov
A powerful two-step protocol for synthesizing anti-2,4-disubstituted tetrahydrofurans involves a sequence of a palladium-catalyzed Hayashi–Heck arylation followed by a rhodium-catalyzed hydroformylation. acs.orgnih.gov This method starts with 2,3-dihydrofuran and allows for the expedient creation of stereodefined tetrahydrofuran structures. acs.orgnih.gov The choice of chiral phosphine (B1218219) ligands is crucial for controlling the enantioselectivity of the Heck reaction and the regio- and diastereoselectivity of the subsequent hydroformylation. acs.orgnih.gov
Other catalytic approaches include:
Palladium-catalyzed cycloaddition: Vinylic oxiranes can react with activated olefins in the presence of a palladium catalyst to form tetrahydrofuran derivatives. nsf.gov
Platinum-catalyzed hydroalkoxylation: γ- and δ-hydroxy olefins can undergo intramolecular cyclization catalyzed by platinum complexes to yield tetrahydrofurans. This method is tolerant of a wide range of functional groups. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the rearrangement of epoxy-alcohols into tetrahydrofuran derivatives. synthical.com Similarly, lanthanide triflates are effective catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a modern approach. For instance, α-oxy C(sp³)–H bonds in ethers can be arylated using a nickel-catalyzed photoredox reaction. organic-chemistry.org This method allows for the functionalization of a pre-existing tetrahydrofuran core. rsc.org
Table 3: Selected Catalytic Systems for Tetrahydrofuran Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
| Hayashi-Heck/Hydroformylation | Pd-catalyst with (R)-hexaMeOBiphep ligand, then Rh-catalyst with (R,R)-Ph-BPE ligand | High regio- and diastereoselectivity for anti-2,4-disubstituted products. | acs.orgnih.gov |
| Intramolecular Hydroalkoxylation | Platinum complexes | Tolerates numerous functional groups. | organic-chemistry.org |
| Cycloetherification | Cinchona-alkaloid-thiourea-based organocatalysts | Asymmetric synthesis from ε-hydroxy-α,β-unsaturated ketones with high enantioselectivity. | organic-chemistry.org |
| Rearrangement of Epoxy-alcohols | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Stereochemical outcome is dependent on the protecting group used. | synthical.com |
| C-H Functionalization | Nickel-catalyzed photoredox system | Allows for direct functionalization of the THF ring. | organic-chemistry.org |
| Domino Reactions | DABCO (Lewis Base) | Furnishes 2,3,5-substituted tetrahydrofurans from butanoates and allenoates. | rsc.org |
These advanced synthetic strategies underscore the chemical ingenuity required to construct complex molecules like this compound with precision and efficiency.
Chemical Reactivity and Functionalization of 4 Ethyltetrahydrofuran 2 Yl Methanamine
Reactions at the Primary Amine Moiety
The primary amine group in (4-Ethyltetrahydrofuran-2-yl)methanamine is a focal point for a variety of functionalization reactions, owing to the lone pair of electrons on the nitrogen atom which imparts nucleophilic character.
Acylation and Sulfonylation Reactions
Acylation: this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Reaction with Acyl Chlorides: The reaction with an acyl chloride, for instance, acetyl chloride, would yield N-((4-ethyltetrahydrofuran-2-yl)methyl)acetamide.
Reaction with Acid Anhydrides: Similarly, reaction with an acid anhydride (B1165640), such as acetic anhydride, also produces the corresponding N-acetylated product.
Sulfonylation: The primary amine can be converted to a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This reaction, known as sulfonylation, is also typically performed in the presence of a base. The resulting sulfonamides are often crystalline solids and are important functional groups in medicinal chemistry. The reaction of this compound with benzenesulfonyl chloride in the presence of a base like pyridine would yield N-((4-ethyltetrahydrofuran-2-yl)methyl)benzenesulfonamide.
| Reagent Category | Specific Reagent Example | Product Functional Group | General Reaction Conditions |
| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), 0 °C to room temperature |
| Acid Anhydride | Acetic anhydride | Amide | Neat or in a solvent, often with gentle heating or a catalyst (e.g., DMAP) |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0 °C to room temperature |
Urea (B33335) and Thiourea Formation
Urea Formation: The primary amine of this compound reacts with isocyanates to form N,N'-disubstituted ureas. This is a nucleophilic addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. The reaction is generally rapid and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For example, reaction with phenyl isocyanate would yield 1-((4-ethyltetrahydrofuran-2-yl)methyl)-3-phenylurea.
Thiourea Formation: In an analogous reaction, treatment of this compound with an isothiocyanate results in the formation of a thiourea. The amine attacks the central carbon atom of the isothiocyanate, which is highly electrophilic. The reaction of this compound with phenyl isothiocyanate would produce 1-((4-ethyltetrahydrofuran-2-yl)methyl)-3-phenylthiourea.
| Reagent | Product Functional Group | General Reaction Conditions |
| Isocyanate (e.g., Phenyl isocyanate) | Urea | Inert solvent (e.g., DCM, THF), Room temperature |
| Isothiocyanate (e.g., Phenyl isothiocyanate) | Thiourea | Inert solvent (e.g., DCM, THF), Room temperature |
Imine and Enamine Formation
Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and is reversible. The reaction of this compound with an aldehyde, such as benzaldehyde, would yield (E)-N-benzylidene-1-(4-ethyltetrahydrofuran-2-yl)methanamine.
Enamine Formation: While primary amines typically form imines, enamines are generally formed from the reaction of secondary amines with carbonyl compounds containing an α-hydrogen. However, under certain conditions, a primary amine can lead to an enamine through tautomerization of an initially formed imine, although the imine is usually the more stable product.
| Carbonyl Compound | Product Functional Group | General Reaction Conditions |
| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Mildly acidic conditions (pH ~4-5), Removal of water (e.g., Dean-Stark apparatus) |
| Ketone (e.g., Acetone) | Imine (Schiff Base) | Mildly acidic conditions (pH ~4-5), Removal of water |
Alkylation and Arylation of the Nitrogen Atom
Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. A significant challenge in the direct alkylation of primary amines is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, a large excess of the primary amine is often used.
Arylation: The nitrogen atom can also be arylated, for example, through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates. These reactions provide a powerful method for the formation of C-N bonds and are widely used in organic synthesis. The reaction of this compound with an aryl bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would yield the corresponding N-aryl derivative.
| Reagent | Product Type | General Reaction Conditions |
| Alkyl Halide (e.g., Methyl iodide) | Secondary Amine | Excess of primary amine, Solvent (e.g., Ethanol), Heating |
| Aryl Halide (e.g., Bromobenzene) | N-Aryl Amine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu), Inert solvent (e.g., Toluene), Heating |
Transformations of the Tetrahydrofuran Ring System
The tetrahydrofuran ring is a relatively stable five-membered cyclic ether. However, under specific conditions, it can undergo transformations, primarily ring-opening reactions.
Ring-Opening Reactions
The cleavage of the C-O bonds in the tetrahydrofuran ring typically requires harsh conditions or the use of specific reagents. The presence of substituents, such as the ethyl group at the 4-position and the aminomethyl group at the 2-position, can influence the regioselectivity and reactivity of these ring-opening reactions.
Acid-Catalyzed Ring-Opening: In the presence of strong acids (e.g., HBr, HI), the ether oxygen can be protonated, making it a better leaving group. Subsequent nucleophilic attack by the conjugate base of the acid can lead to ring cleavage. For an unsymmetrically substituted tetrahydrofuran like this compound, the site of nucleophilic attack will depend on steric and electronic factors, potentially leading to a mixture of products.
Reductive Cleavage: Certain reducing agents can effect the cleavage of the tetrahydrofuran ring. For example, reaction with lithium aluminum hydride in the presence of a Lewis acid can lead to ring-opened products.
It is important to note that the primary amine group can also be protonated under acidic conditions, which may complicate the reaction pathway by altering the electronic nature of the molecule.
| Reaction Type | Reagents | Potential Products | General Reaction Conditions |
| Acid-Catalyzed | Strong protic acids (e.g., HBr, HI) | Dihalogenated or halohydrin derivatives | Concentrated acid, elevated temperatures |
| Lewis Acid-Mediated | Lewis acids (e.g., BF3·OEt2) with a nucleophile | Ring-opened products with functionalization at the cleaved ends | Anhydrous conditions, inert solvent |
Functionalization of Ring Carbons (e.g., C3, C5)
The chemical reactivity of the tetrahydrofuran (THF) ring in this compound is dictated by the electronic properties of the ether oxygen and the nature of the C-H bonds at each position. The functionalization of the ring carbons, specifically at the C3 (β-position) and C5 (α-position), is of interest for modifying the scaffold's properties.
The C-H bonds at the α-positions (C2 and C5) of a tetrahydrofuran ring are generally more reactive towards functionalization than those at the β-positions (C3 and C4). This increased reactivity is attributed to the proximity of the electron-withdrawing ether oxygen, which can stabilize adjacent radical or anionic intermediates. Recent methodologies in C-H activation have focused on the selective functionalization of these α-positions. For instance, zinc-mediated C-H activation has been used for the regioselective addition of THF to alkynes, and photoredox catalysis with nickel has enabled the α-oxy C(sp³)-H arylation of cyclic ethers. rsc.orgorganic-chemistry.org
In the case of this compound, the C5 position is an α-carbon with two protons. This position is expected to be the most susceptible to functionalization via radical-based or organometallic-mediated C-H activation pathways. The general trend for the reactivity of C-H bonds in such systems is tertiary > secondary > primary. nih.gov
Functionalization at the C3 position (a β-carbon) is significantly more challenging due to the lower intrinsic reactivity of the C-H bonds at this site. nih.gov Achieving selectivity at the C3 position typically requires more specialized synthetic strategies. These can include:
Directing Groups: Installing a temporary directing group on the molecule that positions a catalyst in proximity to the desired C3 C-H bond to facilitate its activation.
Ring Synthesis: Building the tetrahydrofuran ring from acyclic precursors that already contain the desired functionality at the position corresponding to C3. Various cycloetherification and annulation strategies exist for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov
Neighboring Group Participation: Utilizing the existing substituents to influence the regioselectivity of a reaction, although this is less predictable for remote positions like C3.
Given these principles, direct functionalization of this compound would likely occur preferentially at the C5 position. Selective modification at the C3 position would almost certainly necessitate a multi-step synthetic sequence starting from a different precursor or involving a directing-group strategy.
Derivatization for Analytical and Preparative Purposes
The primary amine of this compound is a key functional group that allows for a wide range of derivatization reactions. These modifications are crucial for both analytical applications, such as improving chromatographic performance and enabling chiral separation, and for preparative purposes in the synthesis of more complex molecules.
Chromatographic Derivatization Techniques
For analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the volatility, thermal stability, and detectability of polar compounds like primary amines. iu.edujfda-online.com The active hydrogen on the amino group can cause peak tailing and poor chromatographic resolution, which can be mitigated by replacing it with a more stable functional group. iu.edu
Common derivatization strategies for primary amines include acylation, silylation, and alkylation. researchgate.netresearchgate.net
Acylation: This is one of the most widely used methods for derivatizing primary amines for GC analysis. iu.edu Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile trifluoroacetyl derivatives. documentsdelivered.comh-brs.deresearchgate.net These fluorinated derivatives are also highly responsive to electron capture detection (ECD), enhancing analytical sensitivity. jfda-online.com
Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edusigmaaldrich.com This increases the molecule's volatility and thermal stability, making it more amenable to GC-MS analysis. iu.edu
Alkylation: Reagents like alkyl chloroformates can be used to form carbamate (B1207046) derivatives, which often exhibit good chromatographic properties. researchgate.net
The choice of derivatization reagent depends on the analytical method and the desired outcome, such as improved peak shape, enhanced detector response, or the creation of derivatives with specific mass spectrometric fragmentation patterns. jfda-online.com
| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative | Key Advantages for Chromatography |
|---|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Increases volatility; excellent for GC-ECD. documentsdelivered.comh-brs.deresearchgate.net |
| Acylation | Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzamide | Improves thermal stability; high ECD response. |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine | Increases volatility and stability for GC-MS. iu.edu |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) amine | Forms derivatives that are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |
| Alkylation | Alkyl Chloroformates (e.g., Ethyl Chloroformate) | - | Alkyl Carbamate | Forms stable derivatives suitable for GC analysis. researchgate.net |
Formation of Chiral Derivatives for Enantiomeric Purity Analysis
Determining the enantiomeric purity of a chiral compound like this compound is critical, particularly in pharmaceutical contexts. One common approach is the "indirect method," where the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques, such as HPLC or GC. chiralpedia.comnih.gov
The primary amine of this compound is an ideal handle for this type of derivatization. The resulting diastereomeric products, often amides or carbamates, can be resolved on a conventional stationary phase. researchgate.net
Several types of CDAs are available for primary amines:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used reagent that reacts with primary amines to form diastereomeric derivatives with strong UV absorbance, facilitating detection. nih.gov
NBD-Pro-COCl (4-(2-Chloroformylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole): A fluorescent CDA that produces highly detectable diastereomers, allowing for sensitive analysis by HPLC with fluorescence detection. researchgate.net
Chiral Carboxylic Acids and their Derivatives: Reagents like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid can be coupled to the amine to form diastereomeric amides. nih.gov
Chiral Isocyanates: These react with the amine to form diastereomeric urea derivatives.
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with a primary amine in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent, diastereomeric isoindolone derivatives. nih.gov
The success of this method relies on the quantitative reaction of the amine with the CDA without racemization and achieving sufficient chromatographic resolution between the resulting diastereomers. chiralpedia.comresearchgate.net
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Diastereomer | Typical Analytical Method |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | N-Aryl-L-alaninamide | Reversed-Phase HPLC-UV nih.gov |
| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's Acid Chloride | Primary Amine | MTPA Amide | HPLC, NMR |
| 4-(2-Chloroformylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole | NBD-Pro-COCl | Primary Amine | NBD-Proline Amide | Normal-Phase HPLC-Fluorescence researchgate.net |
| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA / NAC | Primary Amine | Diastereomeric Isoindolone | Reversed-Phase HPLC-Fluorescence nih.gov |
| (1R,2R)-trans-2-(2,3-Anthracenedicarboximido)cyclohexanecarbonyl chloride | - | Primary Amine | Cyclohexanecarboxamide | Reversed-Phase or Normal-Phase HPLC-Fluorescence nih.gov |
Preparation of Advanced Intermediates
The this compound scaffold is a valuable building block in medicinal chemistry. The substituted tetrahydrofuran motif is a key structural component in numerous biologically active molecules and approved pharmaceuticals. exlibrisgroup.comresearchgate.netresearchgate.net Notably, the bis-tetrahydrofuran (bis-THF) moiety in the highly potent HIV-1 protease inhibitor Darunavir serves as a crucial P2 ligand, forming extensive hydrogen bond interactions with the enzyme's backbone. nih.govnih.gov
This compound can be considered a simplified analog of such ligands. Its primary amine provides a versatile point for synthetic elaboration, allowing it to be incorporated into larger, more complex molecules. Through standard amide bond coupling, urea formation, or reductive amination reactions, a diverse library of advanced intermediates and final drug candidates can be synthesized. nih.gov
For example, the amine can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with isocyanates to generate a range of derivatives. These modifications can be used to:
Explore Structure-Activity Relationships (SAR): By systematically altering the substituent attached to the amine, chemists can probe interactions with a biological target and optimize potency and selectivity. exlibrisgroup.com
Improve Pharmacokinetic Properties: Modifications can be designed to enhance properties like solubility, metabolic stability, and cell permeability.
Construct Peptidomimetics: The scaffold can be incorporated into peptide-like molecules where it mimics a natural amino acid residue, as seen with the P2 ligands in protease inhibitors. nih.gov
The stereochemistry of the tetrahydrofuran ring is often crucial for biological activity, making enantiomerically pure this compound a particularly important starting material for the synthesis of single-isomer pharmaceutical agents. nih.govresearchgate.netresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 4 Ethyltetrahydrofuran 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of (4-Ethyltetrahydrofuran-2-yl)methanamine, offering precise information about the hydrogen and carbon environments within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.
The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a doublet in the range of 2.5-3.0 ppm. The protons on the carbon adjacent to the oxygen in the tetrahydrofuran (B95107) ring (C2-H and C5-H₂) would be the most deshielded of the ring protons. The C2 proton, being a methine proton also attached to the aminomethyl group, is anticipated to resonate around 3.8-4.2 ppm. The C5 protons are expected to appear in the region of 3.6-4.0 ppm.
The ethyl group protons would present as a characteristic triplet for the methyl group (CH₃) around 0.9-1.2 ppm and a quartet for the methylene (B1212753) group (-CH₂-) between 1.3-1.7 ppm. The remaining ring protons (C3-H₂ and C4-H) would likely produce complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.2 ppm.
The coupling patterns (J-coupling) provide information about the connectivity of adjacent protons. For instance, the C2 proton would likely appear as a multiplet due to coupling with the neighboring C3 protons and the protons of the aminomethyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂NH₂ | 2.5 - 3.0 | d |
| -NH₂ | 1.5 - 2.5 | br s |
| C2-H | 3.8 - 4.2 | m |
| C5-H₂ | 3.6 - 4.0 | m |
| C3-H₂ | 1.8 - 2.2 | m |
| C4-H | 1.5 - 1.9 | m |
| -CH₂CH₃ | 1.3 - 1.7 | q |
| -CH₂CH₃ | 0.9 - 1.2 | t |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. researchgate.net The carbon attached to the oxygen atom (C2 and C5) will be the most downfield of the sp³ carbons due to the electronegativity of oxygen. libretexts.org
The C2 carbon, bonded to both oxygen and the aminomethyl group, is expected to have a chemical shift in the range of 75-85 ppm. The C5 carbon, also attached to oxygen, would likely resonate around 65-75 ppm. The carbon of the aminomethyl group (-CH₂NH₂) is predicted to be in the 40-50 ppm region. The carbons of the ethyl group are expected at approximately 25-35 ppm for the methylene carbon and 10-15 ppm for the methyl carbon. The remaining ring carbons (C3 and C4) would appear in the upfield region, typically between 20 and 40 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 75 - 85 |
| C5 | 65 - 75 |
| -CH₂NH₂ | 40 - 50 |
| C3 | 30 - 40 |
| C4 | 25 - 35 |
| -CH₂CH₃ | 25 - 35 |
| -CH₂CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Cross-peaks would be expected between the C2 proton and the C3 protons, as well as between the C4 proton and the C3 and C5 protons. Correlations would also be seen between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and ether functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The N-H bending vibration (scissoring) would likely be observed around 1590-1650 cm⁻¹. orgchemboulder.com
The prominent C-O-C stretching vibration of the tetrahydrofuran ring is expected to produce a strong absorption band in the range of 1050-1150 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups would be visible in the 2850-3000 cm⁻¹ region. libretexts.org
Predicted IR Absorption Data:
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and information about its structural components through analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion (M⁺). For this compound (C₇H₁₅NO), the calculated exact mass is approximately 129.1154 g/mol . The observation of a molecular ion peak with an odd mass-to-charge ratio (m/z) is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the bond between the C2 carbon and the aminomethyl group, or the C2-C3 bond. libretexts.org Another likely fragmentation would be the loss of the ethyl group. The cleavage of the tetrahydrofuran ring can also produce a variety of fragment ions. researchgate.net
Predicted Key Mass Fragments:
| m/z | Predicted Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 100 | [M - C₂H₅]⁺ or [M - NH₂CH₂]⁺ |
| 82 | [M - C₂H₅ - H₂O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
| 44 | [CH₂=NH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ (rearranged) |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. For this compound, MS/MS analysis would be expected to reveal characteristic fragmentation patterns originating from the protonated molecule [M+H]⁺.
The fragmentation of substituted tetrahydrofuran and amine-containing compounds typically involves cleavage of the tetrahydrofuran ring and fragmentation of the side chain. The primary fragmentation pathways for the protonated this compound are predicted to include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to the formation of a stable carbocation.
Ring Opening and Cleavage: The tetrahydrofuran ring can undergo protonation followed by ring opening. Subsequent cleavage would lead to the loss of neutral fragments such as water (H₂O) or ethylene (B1197577) (C₂H₄).
Side-Chain Cleavage: Cleavage of the bond between the tetrahydrofuran ring and the aminomethyl group would result in the formation of a resonance-stabilized furanylmethyl cation or a neutral aminomethyl radical.
Loss of the Ethyl Group: Fragmentation involving the ethyl substituent at the 4-position could occur, leading to the loss of an ethyl radical.
A plausible fragmentation pathway for this compound is outlined below. The exact m/z values would depend on the specific ionization conditions and the instrument used.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | 4-Ethyltetrahydrofurfuryl cation |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Ion from ring cleavage |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ | Ion from ring cleavage |
| [M+H]⁺ | [CH₂NH₃]⁺ | C₇H₁₄O | Aminomethyl cation |
| [M+H]⁺ | [C₅H₉O]⁺ | C₂H₇N | Tetrahydrofurfuryl cation |
This table is predictive and based on general fragmentation patterns of similar compounds.
Chiroptical Methods for Absolute Configuration Determination
This compound possesses two chiral centers, at the C2 and C4 positions of the tetrahydrofuran ring. Therefore, it can exist as four possible stereoisomers. Chiroptical methods are essential for determining the absolute configuration of these enantiomers and diastereomers.
Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule. For this compound, each enantiomer will rotate plane-polarized light to an equal but opposite extent. The magnitude and sign of the rotation are highly dependent on the solvent, temperature, and the wavelength of the light used. While specific values for this compound are not available, it is expected that the different stereoisomers will exhibit distinct specific rotation values, allowing for their differentiation.
Table 2: Predicted Optical Rotation Properties for Stereoisomers of this compound
| Stereoisomer | Predicted Specific Rotation [α] |
| (2R, 4R) | + value |
| (2S, 4S) | - value (equal in magnitude to (2R, 4R)) |
| (2R, 4S) | Different value (potentially + or -) |
| (2S, 4R) | Opposite in sign to (2R, 4S) |
This table illustrates the expected relationships between the specific rotations of the stereoisomers. Actual values require experimental determination.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for studying chiral molecules. The CD spectrum of this compound would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophore in this molecule is the amine group. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral centers. By comparing the experimental CD spectrum with that predicted from quantum chemical calculations, the absolute configuration of a specific stereoisomer can be determined.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov A successful crystallographic analysis of a suitable single crystal of a salt of this compound would provide precise information on bond lengths, bond angles, and the conformation of the tetrahydrofuran ring.
While no crystal structure for this compound is currently available in the Cambridge Structural Database, data from structurally similar substituted tetrahydrofuran derivatives can provide insight into the expected structural parameters. For instance, the crystal structure of a related compound would reveal the puckering of the tetrahydrofuran ring (envelope or twist conformation) and the relative orientation of the substituents.
Table 3: Representative Crystallographic Data for a Substituted Tetrahydrofuran Derivative
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Z | 4 |
| C-O bond length (Å) | ~1.43 |
| C-C bond length (Å) | ~1.52 |
| C-N bond length (Å) | ~1.47 |
This table provides example data from a generic substituted tetrahydrofuran derivative to illustrate the type of information obtained from X-ray crystallography and does not represent the actual data for the title compound.
Computational and Theoretical Investigations of 4 Ethyltetrahydrofuran 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its stability, reactivity, and physical properties. These methods solve the Schrödinger equation (or its approximations) for a given molecular geometry.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. sciepub.compku.edu.cn DFT calculations are used to determine the ground-state electronic structure by optimizing the electron density. sciepub.com For (4-Ethyltetrahydrofuran-2-yl)methanamine, DFT studies would typically be employed to calculate its optimized molecular geometry, electronic energies, and orbital distributions.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. vjol.info.vnschrodinger.com A smaller gap suggests higher reactivity. vjol.info.vn
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netlibretexts.orgucsb.edu For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the amine hydrogens. researchgate.netyoutube.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.216 | -5.88 |
| LUMO Energy | 0.043 | 1.17 |
| HOMO-LUMO Gap (ΔE) | 0.259 | 7.05 |
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based on first principles without the inclusion of experimental data in their formulation. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. sciepub.com They are often used to benchmark results from more approximate methods like DFT or for systems where DFT is known to perform poorly. For a molecule like this compound, ab initio calculations could provide a highly accurate reference geometry and energy profile for key conformational states.
Table 2: Hypothetical Comparison of Geometric Parameters for this compound calculated by DFT and Ab Initio Methods Data is illustrative.
| Parameter | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/cc-pVTZ) |
|---|---|---|
| C-O Bond Length (Å) | 1.435 | 1.431 |
| C-N Bond Length (Å) | 1.472 | 1.468 |
| C-O-C Bond Angle (°) | 109.8 | 110.2 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. ulisboa.pt For this compound, a flexible molecule with multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. scribd.comyoutube.com
By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformers (low-energy states), determine the energy barriers between them, and calculate the population distribution of these conformers at a given temperature. mdpi.com This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape.
Docking and Molecular Modeling Studies of Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). acs.orgnih.govacs.orgsci-hub.box This method is central to drug discovery and involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. acs.orgsci-hub.box
For this compound, docking studies could be performed to investigate its potential interactions with biological targets, such as enzymes or receptors. The results would predict the binding mode, estimate the binding free energy, and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.comacs.org Such studies are foundational for understanding the molecule's potential pharmacological activity. nih.govsci-hub.box
Table 3: Hypothetical Docking Scores of this compound against a Target Protein Data is illustrative.
| Conformer | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Axial-Staggered | -7.5 | ASP-112, TYR-308 |
| Equatorial-Staggered | -6.9 | ASP-112, PHE-290 |
| Axial-Eclipsed | -5.8 | TYR-308 |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. acs.orgacs.orgnih.gov By calculating properties related to the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra for techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman).
For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. acs.orgresearchgate.netnih.gov These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. Similarly, the calculation of vibrational frequencies can help assign absorption bands in IR and Raman spectra to specific molecular motions, such as C-H stretches or N-H bends. nasa.govuzh.chresearchgate.netnih.govarxiv.org
Table 4: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound Calculated using GIAO method with DFT. Data is illustrative and chemical shifts (ppm) are relative to TMS.
| Atom | Predicted 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) |
|---|---|---|---|
| C2 | 78.5 | H2 | 3.95 |
| C5 | 68.2 | CH2 (amine) | 2.85 |
| C (methanamine) | 45.1 | NH2 | 1.50 |
| C4 | 38.7 | CH (ethyl) | 1.45 |
| C3 | 32.4 | CH3 (ethyl) | 0.92 |
Table 5: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound Calculated with DFT. Data is illustrative.
| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | 3380 | Medium |
| N-H Stretch (symmetric) | 3310 | Medium |
| C-H Stretch (aliphatic) | 2960-2850 | Strong |
| N-H Bend (scissoring) | 1615 | Medium |
| C-O-C Stretch | 1080 | Strong |
Applications As a Chemical Building Block and Scaffold in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
Substituted tetrahydrofurans are key components in numerous natural products and pharmacologically active compounds. The (4-Ethyltetrahydrofuran-2-yl)methanamine moiety can serve as a crucial precursor in the total synthesis of such complex molecules. The tetrahydrofuran (B95107) ring can be synthesized through various methods, including asymmetric synthesis to control stereochemistry, and the aminomethyl group provides a handle for further chemical transformations.
For instance, the synthesis of complex molecules often involves the coupling of smaller, functionalized fragments. The amine group of this compound can readily undergo reactions such as amidation, alkylation, and reductive amination to form larger structures. The ethyl group at the 4-position can influence the conformation of the tetrahydrofuran ring, which can be critical for the biological activity of the final molecule.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Functional Group | Potential Application |
| Acylation | Acid Chloride, Anhydride (B1165640) | Amide | Peptide synthesis, formation of stable linkages |
| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Modification of solubility and basicity |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary Amine | Introduction of diverse substituents |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Carbon-carbon bond formation |
Integration into Complex Heterocyclic Systems
The this compound scaffold can be elaborated into more complex heterocyclic systems. The primary amine is a nucleophilic center that can participate in cyclization reactions to form fused or spirocyclic ring systems. These complex heterocyclic structures are of great interest in medicinal chemistry due to their diverse biological activities.
For example, intramolecular cyclization reactions can be designed to form novel polycyclic frameworks. The stereochemistry of the tetrahydrofuran ring can direct the stereochemical outcome of these cyclizations, providing a route to enantiomerically pure complex heterocycles. The development of novel synthetic methodologies targeting functionalized heterocycles is a key area of research in medicinal chemistry and drug discovery nih.gov.
Development of Chiral Auxiliaries and Ligands
Chiral amines are widely used as chiral auxiliaries and ligands in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction wikipedia.org. Given that this compound possesses stereocenters, it has the potential to be resolved into its enantiomers and utilized in the development of new chiral auxiliaries.
Once attached to a prochiral substrate, the chiral tetrahydrofuran moiety can direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be cleaved and potentially recycled.
Furthermore, the nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions. This makes it a candidate for the development of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Table 2: Potential Chiral Ligand Architectures from this compound
| Ligand Type | Modification | Metal Complex | Potential Catalytic Application |
| Bidentate (N,O) | None | Transition Metals (e.g., Pd, Rh, Cu) | Asymmetric hydrogenation, C-C bond formation |
| Salen-type | Condensation with salicylaldehyde derivatives | Lanthanides, Transition Metals | Asymmetric epoxidation, cyclopropanation |
| Phosphine-Amine | Phosphine (B1218219) group introduction | Rhodium, Iridium | Asymmetric hydrogenation |
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of compounds, which can then be screened for biological activity. The this compound structure can serve as a central scaffold for the generation of combinatorial libraries.
By systematically varying the substituents attached to the amine and potentially other positions of the tetrahydrofuran ring, a diverse library of related compounds can be synthesized. This approach allows for the exploration of the structure-activity relationship (SAR) of a particular class of compounds. The synthesis of combinatorial libraries of heterocyclic compounds has been a successful strategy in drug discovery nih.gov.
For example, using a solid-phase synthesis approach, the amine of this compound could be attached to a resin. Subsequent reactions could then be carried out in a parallel fashion to introduce a wide range of chemical diversity.
Future Perspectives and Emerging Research Avenues
Sustainable Synthesis Approaches
A paramount focus in modern chemistry is the development of synthesis methods that are both efficient and environmentally responsible. For a molecule such as (4-Ethyltetrahydrofuran-2-yl)methanamine, this involves rethinking the entire synthetic pathway, from the choice of starting materials to the energy inputs and waste generated.
The synthesis of tetrahydrofuran (B95107) (THF) and its derivatives is being reimagined through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes, aiming to reduce waste, use renewable resources, and design energy-efficient reactions. jddhs.comacs.org
Traditionally, many solvents and reagents used in organic synthesis are derived from non-renewable fossil fuels. youtube.comyoutube.com A key green alternative is the use of biomass as a renewable feedstock. youtube.com For instance, 2-methyl-tetrahydrofuran (2-Me-THF) is a notable bio-based solvent derived from renewable resources that serves as a greener alternative to THF. youtube.comacs.org The principles guiding this shift include preventing waste, maximizing atom economy, and using renewable feedstocks. acs.org Applying these principles to the synthesis of this compound could involve designing pathways that start from bio-derived precursors and utilize catalytic methods to minimize waste. acs.org
Table 1: Comparison of Traditional vs. Green Chemistry Approaches in THF Synthesis
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Feedstock Origin | Petroleum-based (e.g., acetylene, formaldehyde (B43269) for THF). youtube.com | Biomass-derived (e.g., C5/C6 sugars for 2-Me-THF). youtube.com |
| Solvent Choice | Use of volatile and often toxic organic solvents (e.g., benzene, chloroform). acs.org | Use of safer, bio-based solvents (e.g., water, 2-Me-THF, ethyl lactate) or solvent-free reactions. jddhs.comacs.org |
| Energy Efficiency | High-temperature and high-pressure reactions requiring significant energy input. | Methods conducted at ambient temperature and pressure; use of microwave or ultrasound-assisted synthesis to reduce energy consumption. jddhs.comacs.org |
| Waste Generation | Often produces significant amounts of byproducts and waste that require treatment. | Focus on waste prevention at the source through high-yield, atom-economical reactions. acs.org |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for sustainable synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high specificity, which can eliminate the need for protecting and deprotecting functional groups—steps that add reagents and generate waste. youtube.com
In the context of synthesizing this compound, enzymes could be employed for several key transformations. For example, transaminases could be used to introduce the amine group onto a ketone precursor with high stereoselectivity. acs.org Similarly, other enzyme classes like lyases or synthetases could be explored for constructing the substituted furan (B31954) ring from bio-based starting materials. acs.org This enzymatic approach not only aligns with green chemistry principles but also provides access to chiral molecules with high purity.
Table 2: Potential Biocatalytic Reactions in the Synthesis of Substituted Tetrahydrofurans
| Enzyme Class | Potential Application | Advantage |
|---|---|---|
| Transaminase | Conversion of a ketone precursor to a chiral amine. | High enantioselectivity, avoids harsh reducing agents. |
| Lyase | Formation of C-C bonds to construct the carbon skeleton. | Specific bond formation under mild conditions. |
| Acyl-CoA Synthetase | Activation of carboxylic acid precursors for subsequent reactions. acs.org | Enables modular synthesis from diverse building blocks. acs.org |
| Dehydratase | Cyclization of a diol intermediate to form the tetrahydrofuran ring. youtube.com | Specific water elimination, avoiding strong acids. youtube.com |
Advanced Spectroscopic Techniques for In Situ Monitoring
The optimization of chemical syntheses relies on a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are increasingly used for in situ (in the reaction mixture) and real-time monitoring, providing a continuous stream of data without the need for sampling. researchgate.netrsc.org
For a multi-step synthesis of a molecule like this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of intermediates and products. researchgate.net This allows for precise control over reaction parameters, ensuring optimal yields and minimizing byproduct formation. For example, Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been used for online monitoring of furan formation, demonstrating the power of real-time analytical methods. nih.gov
Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR/Raman Spectroscopy | Changes in functional groups and bond vibrations. researchgate.net | Monitoring the conversion of functional groups (e.g., C=O to C-N) in real-time. |
| NMR Spectroscopy | Detailed structural information and quantification of species. researchgate.net | Tracking the formation of specific isomers and intermediates. |
| Mass Spectrometry (e.g., PTR-MS) | Unambiguous identification and quantification of volatile compounds in the headspace. nih.gov | Detecting volatile intermediates or byproducts. |
High-Throughput Screening in Chemical Biology Research
High-Throughput Screening (HTS) is a technology used in drug discovery and chemical biology to rapidly test thousands to millions of chemical compounds for a specific biological activity. researchgate.netewadirect.com This approach uses automation and robotics to accelerate the pace of experimentation. youtube.com
Should this compound be identified as a scaffold of interest, HTS would be a critical next step. A chemical library containing numerous analogs of the parent molecule, with variations in the substituents and stereochemistry, could be synthesized. This library would then be screened against a wide array of biological targets, such as enzymes or cellular pathways, to identify "hits"—compounds that exhibit a desired biological effect. researchgate.netnih.gov HTS allows researchers to explore a vast chemical space efficiently, significantly increasing the probability of discovering novel bioactive molecules. acs.org
Table 4: Workflow for High-Throughput Screening of Tetrahydrofuran Derivatives
| Step | Description | Key Technology |
|---|---|---|
| 1. Library Synthesis | Rapid, parallel synthesis of a large collection of derivatives of the core scaffold. youtube.com | Automated liquid handlers, multi-well plates. youtube.com |
| 2. Assay Development | Creation of a robust and sensitive biological test to measure the desired activity (e.g., enzyme inhibition, cell viability). | Fluorescence, luminescence, or absorbance-based assays. |
| 3. Screening | Automated testing of every compound in the library against the biological target. ewadirect.com | Robotic plate handlers, high-sensitivity plate readers. |
| 4. Data Analysis | Computational analysis of the large dataset to identify statistically significant "hits". | Informatics software, statistical analysis tools. |
| 5. Hit Validation | Re-testing and further characterization of the identified hits to confirm activity and rule out false positives. | Dose-response curves, secondary assays. |
Integration with Artificial Intelligence for Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid, data-driven design and prediction. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher. researchgate.net
In the context of this compound, AI could be applied in several ways:
De Novo Design: AI algorithms can generate novel molecular structures based on a desired set of properties. This could be used to design new derivatives with potentially enhanced biological activity or improved physicochemical properties. nih.gov
Property Prediction: ML models can be trained to predict properties such as binding affinity to a target protein, solubility, or toxicity, allowing for the virtual screening of thousands of potential candidates before they are synthesized. schrodinger.comresearchgate.net
Retrosynthesis Prediction: AI tools can propose efficient synthetic routes for target molecules, helping chemists design more sustainable and cost-effective pathways. nih.gov
The integration of AI with automated synthesis platforms can create "self-driving labs" that can design, synthesize, and test new molecules in a closed loop, dramatically accelerating the discovery cycle. youtube.com
Table 5: Applications of AI/ML in the Development of Novel Chemical Compounds
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Generative Models | Design new molecules with optimized properties. | Faster discovery of lead compounds with higher efficacy. |
| Predictive Modeling (QSPR/QSAR) | Predict the properties and biological activity of virtual compounds. schrodinger.com | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net |
| Retrosynthesis Algorithms | Identify optimal and sustainable synthetic pathways. nih.gov | Accelerates process development and promotes green chemistry. |
| Clinical Trial Optimization | Predict the outcomes of clinical trials, improving success rates. nih.govnih.gov | Reduces the cost and time of drug development. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
